N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Lipophilicity LogP Membrane anchoring

Generic short-chain MTS crosslinkers fail to anchor proteins in lipid membranes, leading to loss of orientation and function. MTS-16-NHS solves this with a C15 pentadecyl spacer that mimics the native hydrophobic environment. • C15 chain provides robust membrane integration and precise intermolecular spacing unavailable with C2-C5 analogs. • High LogP (5.767) quantitatively increases conjugate lipophilicity, improving passive membrane diffusion and liposomal partitioning. • Orthogonal NHS ester/MTS chemistry enables controlled, two-step amine-to-thiol bioconjugation for stable, oriented protein tethering.

Molecular Formula C21H37NO6S2
Molecular Weight 463.7 g/mol
CAS No. 887407-52-5
Cat. No. B015968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
CAS887407-52-5
SynonymsMTS-16-NHS
Molecular FormulaC21H37NO6S2
Molecular Weight463.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3
InChIKeyIQYKMBDQDWEUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate – Heterobifunctional Crosslinker


N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (also referred to as MTS-16-NHS) is a heterobifunctional crosslinking reagent characterized by an N-hydroxysuccinimidyl (NHS) ester, a methanethiosulfonate (MTS) group, and an extended pentadecyl (C15) alkyl chain . It is primarily utilized as a biochemical reagent for controlled, two-step bioconjugation, enabling the sequential, covalent linkage of amine-containing molecules to thiol-containing targets [1].

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate: Substitution Risk


Generic substitution within the MTS-NHS reagent class is inadvisable because the length of the central alkyl spacer fundamentally governs the biophysical outcome of the conjugation. The physicochemical properties of the spacer—specifically, its hydrophobicity and length—dictate the conjugate's membrane anchoring efficiency, solubility, and the spatial distance between linked biomolecules [1]. A shorter-chain analog will not confer the same level of membrane integration or intermolecular spacing as the C15 pentadecyl chain in N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate. Consequently, substituting it with a reagent like MTS-6-NHS (C5) or MTS-3-NHS (C2) in an application designed for a lipid anchor will lead to experimental failure, characterized by poor membrane retention or altered protein orientation [1].

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate: Differentiation Evidence


LogP-Driven Membrane Anchoring

The partition coefficient (LogP) is a critical parameter governing a reagent's ability to interact with and insert into lipid bilayers. For MTS-16-NHS, the calculated LogP is 5.767 , which is substantially higher than that of the commonly used, shorter-chain analog MTS-6-NHS (N-Succinimidyloxycarbonylpentyl Methanethiosulfonate, C5 spacer), which has a predicted LogP of approximately 2.5 . This quantitative difference in hydrophobicity is directly attributable to the extended pentadecyl (C15) spacer.

Lipophilicity LogP Membrane anchoring

Extended C15 Spacer Advantage

The number of rotatable bonds in a crosslinker's spacer arm is a direct structural proxy for its effective length and flexibility. N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate possesses 19 rotatable bonds [1], a consequence of its pentadecyl (C15) chain. In comparison, the shorter-chain analog MTS-3-NHS (N-Succinimidyloxycarbonylethyl Methanethiosulfonate, C2 spacer) has significantly fewer rotatable bonds .

Spacer arm length Crosslinking distance Steric hindrance

Solubility Profile: Organic vs. Aqueous

The extended hydrophobic pentadecyl chain in MTS-16-NHS directly influences its solubility, making it slightly soluble in chlorinated organic solvents like chloroform and DMSO but poorly soluble in water [1]. In contrast, shorter-chain analogs such as MTSET (a charged MTS reagent with a short ethyl spacer) are highly water-soluble due to their charged trimethylammonium group and minimal hydrophobic character [2].

Solubility Bioconjugation Reagent handling

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate: Key Applications


Membrane Protein Immobilization via Lipid Anchor

This reagent's high LogP (5.767) and extended C15 spacer [1] make it uniquely suited for creating covalent lipid anchors. A target membrane protein can be engineered with a single, solvent-accessible cysteine residue. In a first step, the NHS ester of MTS-16-NHS is reacted with an amine-containing ligand or a solid support. In a second step, the MTS group reacts specifically with the thiol of the engineered cysteine, thereby tethering the protein to the surface via a flexible, membrane-mimetic C15 chain. This approach preserves protein orientation and function by anchoring it in a native-like hydrophobic environment, an outcome not achievable with short-chain or hydrophilic crosslinkers.

Lipophilic Drug Conjugates for Membrane Permeability

The reagent's long pentadecyl chain can be exploited to confer increased lipophilicity to a hydrophilic drug or peptide [1]. By conjugating the NHS ester of MTS-16-NHS to an amine-containing drug and subsequently reacting the MTS group with a targeting moiety, the resulting conjugate gains a C15 'tail'. This modification is hypothesized to quantitatively increase the conjugate's LogP and enhance its passive diffusion across cellular membranes or its partitioning into lipid-based drug delivery vehicles like liposomes.

Bifunctional Probes for Lipid-Protein Interactions

Researchers can exploit the orthogonal reactivity of MTS-16-NHS to build complex probes for studying membrane biology. For example, the NHS ester can be used to attach a fluorophore, while the MTS group can be used to attach the reagent to a cysteine residue of a purified membrane protein. The resultant conjugate possesses a C15 lipid 'tail' [1] that anchors the labeled protein into a model membrane (e.g., a supported lipid bilayer), enabling biophysical studies of protein dynamics and interactions in a controlled, membrane-like setting without the complexity of a full cellular system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.